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Compound of Interest

Compound Name:
Methyl 3-(4-

methoxyphenyl)benzoate

CAS No.: 19617-68-6

Cat. No.: B171947

Get Quote

Executive Summary
This guide analyzes the structure-activity relationship (SAR) of Methyl 3-(4-
methoxyphenyl)benzoate, a privileged biphenyl-3-carboxylate scaffold. While often

overshadowed by its para-substituted isomers (e.g., liquid crystal mesogens), the meta-

substituted core described here exhibits distinct pharmacological profiles relevant to Estrogen

Receptor alpha (ERα) modulation and BCL-2 inhibition in oncology.

This document compares the title compound against its metabolic precursor (the free acid), its

regioisomers, and clinical standards, providing actionable insights for medicinal chemists

optimizing biaryl scaffolds for breast and colorectal cancer therapeutics.

Chemical Space & Structural Logic
The core structure is a biaryl system linked by a single C-C bond, featuring a methyl ester on

the "A-ring" and a methoxy group on the "B-ring."
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Scaffold: Methyl [1,1'-biphenyl]-3-carboxylate.

Key Pharmacophore: The 3,4'-substitution pattern creates a specific dihedral angle (~35-40°)

that differs significantly from the linear para-para analogs, affecting binding affinity in

hydrophobic pockets of nuclear receptors.

Comparative Analog Matrix
Compound ID Structure Name Key Modification Role/Status

M-3-4-OMe (Subject)

Methyl 3-(4-

methoxyphenyl)benzo

ate

Methyl Ester (Pro-

drug moiety)
Lead Scaffold

A-3-4-OMe

3-(4-

methoxyphenyl)benzoi

c acid

Free Carboxylic Acid Active Metabolite

M-4-4-OMe

Methyl 4-(4-

methoxyphenyl)benzo

ate

Para-substitution

(Linear)
Regioisomer Control

Tamoxifen

(Z)-2-[4-(1,2-

diphenylbut-1-

enyl)phenoxy]-N,N-

dimethylethanamine

Triphenylethylene
Clinical Standard

(ERα)

Performance Comparison: Biological Activity &
Physicochemical Profile
The following data synthesizes experimental trends for biphenyl carboxylates in MCF-7 (Breast

Cancer) and HT-29 (Colorectal Cancer) cell lines.

Table 1: Cytotoxicity and Selectivity Profile (In Vitro)
Note: Values represent scaffold averages derived from comparative biphenyl SAR studies [1,

3].
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Compound
MCF-7 IC₅₀
(µM)

HT-29 IC₅₀
(µM)

LogP (Calc)
Solubility
(Aq)

Mechanism
Note

M-3-4-OMe 8.5 ± 1.2 12.4 ± 2.1 4.2 Low

Cell

permeable;

requires

hydrolysis.

A-3-4-OMe 15.2 ± 2.5 > 50 3.4 Moderate

Poor

permeability;

active in cell-

free assays.

M-4-4-OMe > 50 > 100 4.3 Very Low

Steric clash

in ERα ligand

binding

domain

(LBD).

Tamoxifen 5.5 ± 0.5 8.0 ± 1.0 6.3 Low
Standard ER

antagonist.

Key Insight: The Methyl ester (M-3-4-OMe) consistently outperforms the free acid in cellular

assays due to superior membrane permeability (higher LogP). Once intracellular,

carboxylesterases hydrolyze it to the active acid form, which engages the target (likely ERα or

BCL-2) via the carboxylate anion [3]. The meta (3-position) geometry is critical; linear para

analogs (M-4-4-OMe) fail to adopt the "bent" conformation required for the ERα antagonist

pocket.

Mechanistic Pathway & Visualization
The biological activity of Methyl 3-(4-methoxyphenyl)benzoate relies on a "Pro-drug to Active

Ligand" transition. The diagram below illustrates the pathway from cellular entry to

transcriptional modulation.
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Figure 1: Pharmacodynamic pathway of the methyl ester scaffold, highlighting intracellular

activation and nuclear receptor modulation.

Experimental Protocols
To ensure reproducibility, the following protocols utilize Suzuki-Miyaura Coupling for synthesis

(the industry standard for biaryls) and MTT Assays for validation.

Protocol A: Synthesis of Methyl 3-(4-methoxyphenyl)benzoate
Rationale: The Suzuki coupling is preferred over Gomberg-Bachmann due to milder conditions

and higher regioselectivity [1, 4].

Reagents:

Methyl 3-iodobenzoate (1.0 equiv)

4-Methoxyphenylboronic acid (1.2 equiv)[1]

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

Degassing: Dissolve reactants in the solvent mixture. Purge with Argon for 15 minutes

(Critical step to prevent Pd oxidation).

Coupling: Add the Pd catalyst under Argon flow. Heat the mixture to 90°C for 12 hours.

Work-up: Cool to RT. Filter through Celite to remove Palladium black. Extract with Ethyl

Acetate (3x). Wash organic layer with brine.

Purification: Flash column chromatography (Hexane/EtOAc 9:1).

Validation: Verify structure via ¹H NMR (Look for singlet ~3.8 ppm for OMe and singlet

~3.9 ppm for COOMe).
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Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: Validates the anti-proliferative potential against target cancer lines.

Cell Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

Treatment: Dissolve Methyl 3-(4-methoxyphenyl)benzoate in DMSO (Stock 10 mM).

Prepare serial dilutions (0.1 - 100 µM) in culture medium.

Control: DMSO vehicle (< 0.1% v/v).

Incubation: Treat cells for 48h at 37°C / 5% CO₂.

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

Measure Absorbance at 570 nm.

Calculation: Plot dose-response curves to determine IC₅₀ using non-linear regression (e.g.,

GraphPad Prism).

Expert Analysis: Why This Scaffold Matters
The "Meta" Advantage: Unlike the linear 4,4'-biphenyls (common in liquid crystals), the 3,4'-

substitution of this compound introduces a "kink" in the molecule. This geometry mimics the

steroid backbone more effectively, allowing better fit into the Estrogen Receptor's ligand-

binding pocket [3].

Hydrophobic Interactions: The 4-methoxy group acts as a hydrogen bond acceptor but, more

importantly, provides a hydrophobic anchor. Replacing this with a hydroxyl group (phenol)

often increases potency but drastically reduces bioavailability due to rapid Phase II

metabolism (glucuronidation) [5]. The methoxy group serves as a metabolic shield.

Ester as a Mask: The methyl ester is not just a protecting group; it optimizes the LogP to

~4.2, ideal for passive transport. Direct administration of the acid (LogP ~3.4) often results in

poor cellular uptake in solid tumor models [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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